Benzadox
Overview
Description
Benzadox: Comprehensive Analysis
Benzadox is not explicitly mentioned in the provided papers; however, the term seems to be a placeholder for a class of benzene-derived compounds. The papers provided discuss various benzene derivatives and their synthesis, properties, and applications. For instance, benzoxazinoids are secondary metabolites with defensive and allelopathic properties in plants . Benzimidazoles are another class of compounds with significant biological activity, including therapeutic applications . The papers also cover the synthesis of benzene derivatives through various methods, such as organocatalytic reactions and one-pot condensation reactions .
Synthesis Analysis
The synthesis of benzene derivatives varies depending on the specific compound. Benzoxazinoids are synthesized in plants with genes encoding enzymes closely located, suggesting coordinated gene regulation . Benzimidazoles can be synthesized through the condensation of o-phenylenediamine with formic acid . Other methods include a general synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes , a two-step synthesis of 1,4-benzodiazepine-2,5-diones using the Ugi four-component condensation , and a novel one-pot three-component condensation reaction for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives .
Molecular Structure Analysis
The molecular structures of benzene derivatives are characterized by their aromatic rings and substituents. For example, benzo[1,2-b:4,5-b']dichalcogenophenes have planar molecular structures , while benzo[1,2-b:4,5-b']bis[b]benzothiophene and benzo[1,2-b:4,5-b']bis[b]benzoselenophene are pi-extended heteroarenes . The molecular structure is crucial for the compound's properties and reactivity.
Chemical Reactions Analysis
Chemical reactions involving benzene derivatives are diverse. Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives demonstrate the selective activation of C–H bonds . The carbene-catalyzed formal [3+3] reaction is an efficient method for constructing substituted benzene molecules . These reactions are important for creating complex molecules with potential applications in pharmaceuticals and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are determined by their molecular structure. Benzo[1,2-b:4,5-b']dichalcogenophenes' properties were studied using cyclic voltammetry and UV-vis spectra . The electronic and crystal structures of pi-extended heteroarenes were elucidated through UV-vis spectra, electrochemical measurements, and X-ray structural analyses . These properties are essential for understanding the reactivity and potential applications of these compounds.
Scientific Research Applications
Cognitive and Psychological Effects
- Impact on Cognitive Functioning : Long-term benzodiazepine use is linked to impairments across multiple cognitive domains, suggesting significant impairment in users compared to non-users (Barker, Greenwood, Jackson, & Crowe, 2004).
- Association with Dementia Risk : Usage of benzodiazepines is significantly associated with an increased risk of dementia, particularly among the elderly (Islam et al., 2016).
Pharmacological Mechanisms and Effects
- GABAA Receptor Activation : Benzodiazepines act through specific GABAA receptor subtypes to influence midbrain dopamine neurons, which may relate to their addictive properties (Tan, Rudolph, & Lüscher, 2011).
- Regulation of GABAA Receptors : Long-term exposure to benzodiazepines may lead to adaptive changes in the number, structure, and functions of GABAA receptors, potentially contributing to tolerance development (Gravielle, 2016).
Clinical Usage and Implications
- Risk of Death and Mortality : Benzodiazepine use is associated with a moderate increase in all-cause mortality, particularly in populations of incident and mostly occasional users (Palmaro, Dupouy, & Lapeyre-Mestre, 2015).
- Patient Perspectives on Usage : Older chronic users of benzodiazepines often become psychologically dependent, attributing to these medications properties that extend beyond standard medicinal effects (Cook, Biyanova, Masci, & Coyne, 2007).
Safety And Hazards
properties
IUPAC Name |
2-benzamidooxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8(12)6-14-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRGQGLIUAMOOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041625 | |
Record name | Benzadox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzadox | |
CAS RN |
5251-93-4, 16555-77-4 | |
Record name | Benzadox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5251-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzadox [ANSI:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005251934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Hydroxybenzoylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016555774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzadox | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75601 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzadox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(benzoylamino)oxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.685 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZADOX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSR5R1E31I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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